Anlotinib dihydrochloride
Descripción general
Descripción
Anlotinib dihydrochloride is a novel, orally administered tyrosine kinase inhibitor . It targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has a broad spectrum of inhibitory effects on tumor angiogenesis and growth .
Molecular Structure Analysis
The molecular structure of Anlotinib dihydrochloride is represented by the formula C23H24Cl2FN3O3 . For more detailed structural information, you may refer to specialized databases or resources.Chemical Reactions Analysis
While specific chemical reactions involving Anlotinib dihydrochloride are not available, it’s known that Anlotinib interacts with multiple receptor tyrosine kinases in the body, inhibiting their activity and thus affecting tumor growth and angiogenesis .Physical And Chemical Properties Analysis
Anlotinib dihydrochloride has a molecular weight of 480.4 g/mol . It’s an oral small molecule inhibitor with inhibitory effects on tumor growth and angiogenesis .Aplicaciones Científicas De Investigación
Pulmonary Fibrosis Treatment : Anlotinib has been found to attenuate bleomycin-induced pulmonary fibrosis in mice, suggesting its potential in treating idiopathic pulmonary fibrosis (Ruan et al., 2020).
Advanced Non-Small-Cell Lung Cancer (NSCLC) : Anlotinib has demonstrated efficacy as a third-line treatment for patients with refractory advanced NSCLC, showing significant benefits in progression-free survival and overall response rate (Han et al., 2018).
Overall Survival in Advanced NSCLC : Another study confirmed anlotinib's efficacy in prolonging overall survival and progression-free survival in patients with advanced NSCLC after second-line or further treatment (Han et al., 2018).
Refractory NSCLC Treatment : Anlotinib was shown to improve both progression-free survival and overall survival in patients with advanced refractory NSCLC, identifying certain patient characteristics as dominant for the treatment (Wang et al., 2018).
Advanced Soft Tissue Sarcoma and Other Cancers : Anlotinib has shown promising efficacy in patients with advanced soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma. Its safety profile is also favorable compared to other tyrosine kinase inhibitors (Shen et al., 2018).
Stage IV Gastric Cancer : An ongoing clinical trial is investigating the safety and efficacy of anlotinib in patients with stage IV gastric cancer, combined with a SOX regimen (Wang et al., 2020).
First Global Approval for Advanced Cancer Treatment : Anlotinib received its first global approval for the treatment of locally advanced or metastatic NSCLC in China, indicating its significant potential in cancer therapy (Syed, 2018).
Circulating DNA-Based Sequencing in NSCLC : A study utilized circulating DNA sequencing to guide anlotinib therapy in NSCLC patients, identifying potential responders through genetic profiling (Lu et al., 2019).
Quality of Life in Advanced NSCLC Patients : Anlotinib improved the quality of life for advanced NSCLC patients who had received at least two previous chemotherapies, suggesting its broader impact beyond just survival rates (Si et al., 2018).
Molecular Interactions with Human Serum Albumin : Anlotinib's binding to human serum albumin, which is significant for its pharmacological properties, has been studied using spectroscopic and molecular docking techniques (Abdelhameed et al., 2019).
Direcciones Futuras
Anlotinib has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma . Ongoing clinical trials and future research will further explore its potential uses and effectiveness in treating other types of cancer .
Propiedades
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKQNIPIXQZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anlotinib dihydrochloride | |
CAS RN |
1360460-82-7 | |
Record name | Anlotinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Catequentinib Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.